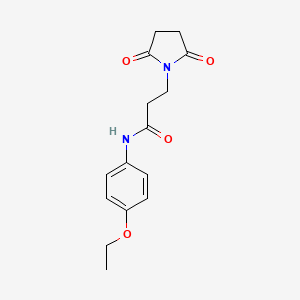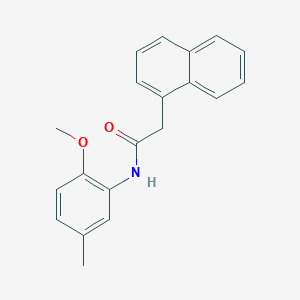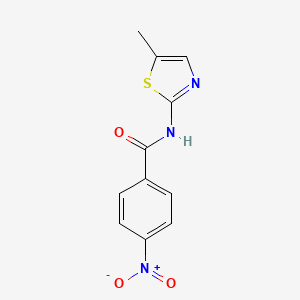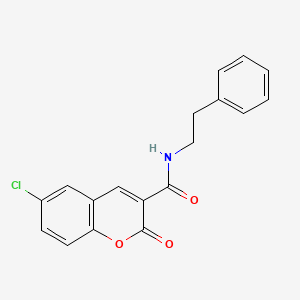
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoids, which are derived from the cannabis plant. However, ACPA is not a naturally occurring cannabinoid and is instead synthesized in the laboratory.
作用机制
The mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex system of neurotransmitters and receptors that are involved in various physiological processes such as pain, inflammation, and mood regulation. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to selectively activate the CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain and mood. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has also been shown to activate the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has also been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis. Additionally, 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in lab experiments is that it is a highly selective agonist for the CB1 receptor, which allows for more specific targeting of this receptor. Additionally, 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has a longer half-life than other cannabinoids such as THC, which allows for longer-lasting effects. However, one limitation of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids.
未来方向
There are several future directions for research on 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate. One area of research is to further understand the mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate and its effects on the endocannabinoid system. Another area of research is to investigate the potential therapeutic applications of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in various disease states, such as neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, research could focus on developing more selective agonists for the CB1 receptor that have fewer side effects than current medications.
合成方法
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate can be synthesized using a multistep process that involves the reaction between 3-acetylindole and ethyl cyanoacetate, followed by the addition of ammonia and subsequent cyclization. The final product is obtained after purification using column chromatography. The purity of the synthesized 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been shown to have anti-tumor effects in animal models of cancer.
属性
IUPAC Name |
[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-1H-indol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8(18)20-13-10-4-2-3-5-11(10)17-12(13)6-9(7-15)14(16)19/h2-6,17H,1H3,(H2,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKZBTQCPOHP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)


